METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE
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Overview
Description
METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE is a chemical compound that belongs to the class of amidobenzoic acids. This compound is known for its unique structure, which includes a phenoxyethyl group attached to an amino benzoic acid methyl ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE typically involves the reaction of 2-aminobenzoic acid methyl ester with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases or conditions.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(1-oxopentyl)-, methyl ester
- Benzoic acid, 2-(methylamino)-, methyl ester
Comparison
Compared to similar compounds, METHYL 2-((PHENOXYACETYL)AMINO)BENZOATE is unique due to its phenoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
101284-14-4 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29g/mol |
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)13-9-5-6-10-14(13)17-15(18)11-21-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,18) |
InChI Key |
DJNDEMVSWNRGSC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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